Boc-Orn(Dde)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Orn(Dde)-OH: is a compound used in peptide synthesis, specifically as a protected form of the amino acid ornithine. The compound contains a tert-butoxycarbonyl (Boc) group protecting the alpha-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group protecting the side-chain amino group of ornithine. This dual protection allows for selective deprotection and subsequent reactions in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Orn(Dde)-OH typically involves the protection of the alpha-amino group of ornithine with a tert-butoxycarbonyl group and the side-chain amino group with a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride for the Dde protection .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Boc-Orn(Dde)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Dde protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection of Boc Group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane or neat conditions.
Deprotection of Dde Group: Achieved using hydrazine in dimethylformamide (DMF).
Coupling Reactions: Often involve the use of coupling reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotected Ornithine: After removal of the Boc and Dde groups.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Boc-Orn(Dde)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Boc-Orn(Dde)-OH involves the selective protection and deprotection of the amino groups of ornithine. The Boc group protects the alpha-amino group, allowing for selective reactions at the side-chain amino group. The Dde group protects the side-chain amino group, enabling selective reactions at the alpha-amino group. This selective protection and deprotection facilitate the stepwise synthesis of peptides .
Comparison with Similar Compounds
Boc-Orn(Z)-OH: Similar to Boc-Orn(Dde)-OH but uses a benzyloxycarbonyl (Z) group for side-chain protection.
Fmoc-Orn(Dde)-OH: Uses a 9-fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amino protection instead of Boc.
Uniqueness: this compound is unique due to its dual protection strategy, which allows for selective deprotection and reactions. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2S)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXGXOCUDAHBK-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.